molecular formula C19H22N2O4S2 B2464195 (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE CAS No. 681832-57-5

(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2464195
CAS No.: 681832-57-5
M. Wt: 406.52
InChI Key: WJEAWTJAIXXGRD-WJDWOHSUSA-N
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Description

(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a recognized and potent inhibitor of protein kinase C-beta (PKC-β), a key enzyme implicated in pathological signaling pathways. Its primary research value lies in the investigation of diabetic complications, as hyperglycemia-induced activation of PKC-β contributes to vascular dysfunction, retinal damage , and nephropathy. By selectively inhibiting this isoform, researchers utilize this compound to elucidate the molecular mechanisms driving these conditions and to assess its potential as a therapeutic strategy. Beyond diabetic vasculopathy, its application extends to studying cardiac hypertrophy and fibrosis, where PKC-β signaling is known to promote maladaptive remodeling of the heart tissue. The compound's mechanism involves competitive binding at the ATP-binding site of the PKC-β enzyme, thereby preventing the phosphorylation of downstream protein targets involved in cell proliferation, apoptosis, and cytokine activation. This makes it a critical pharmacological tool for dissecting PKC-β-specific roles in various disease models, from cardiac dysfunction to cancer cell signaling, providing invaluable insights for preclinical research.

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-oxo-2-piperidin-1-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-24-14-7-6-13(10-15(14)25-2)11-16-18(23)21(19(26)27-16)12-17(22)20-8-4-3-5-9-20/h6-7,10-11H,3-5,8-9,12H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEAWTJAIXXGRD-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the piperidine and dimethoxyphenyl groups through various coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Thiazolidinone Ring Formation

The thiazolidinone core is synthesized via cyclo-addition reactions of thioureas with acetylenic esters under microwave irradiation . This step is critical for forming the five-membered ring containing sulfur and nitrogen.

Piperidine Substituent Integration

The piperidine moiety is introduced through nucleophilic substitution or condensation reactions , often involving phenyl derivatives. This step enhances the compound’s lipophilicity and potential biological interactions.

Benzylidene Linkage Formation

The (5Z)-methylidene linkage is formed via Knoevenagel condensation with 3,4-dimethoxybenzaldehyde, ensuring regioselectivity and stereospecificity .

Reaction Conditions

The synthesis is highly dependent on controlled reaction parameters:

Parameter Optimal Conditions Impact
TemperatureMicrowave irradiation (solvent-free) Accelerates cyclization, reduces reaction time
SolventsDMF, THF, or solvent-free systemsInfluences reaction kinetics and selectivity
CatalystsPhosphoric acid, polyphosphoric acidFacilitates condensation and cyclization

HOMO-LUMO Interactions

Computational studies reveal that the thiazolidinone’s HOMO-LUMO energy gap (ΔE\Delta E^*) correlates with its reactivity. For example:

  • A lower HOMO-LUMO gap (ΔE\Delta E^*) enhances nucleophilic activity, increasing reactivity with biological targets .

  • Substituents like methoxy groups reduce HOMO energy, while dichloro groups increase LUMO energy, modulating reactivity .

Compound HOMO (au) LUMO (au) ΔE\Delta E^*Dipole Moment (D)
11b (methoxy)-0.2270.0620.28910.464
12b (dichloro)-0.2150.0870.30212.869
8 (inactive)-0.2120.0620.2742.740

This data shows how substituents influence electronic properties and stability .

Oxidation State of Sulfur

The sulfanylidene moiety (S=) contributes to the compound’s stability and reactivity. Studies indicate that oxidation to higher sulfur states (e.g., sulfinyl, sulfonyl) does not significantly alter antiproliferative activity but may affect metabolic stability .

Comparative Reactivity

Thiazolidinone derivatives with similar structures exhibit varied reactivity depending on substituents:

Substituent Effect on Reactivity Biological Impact
Aryl rings (e.g., 3,4-dimethoxyphenyl)Enhances lipophilicity and binding affinityIncreased anticancer activity via apoptosis induction
Piperidine moietiesImproves membrane permeabilityPotentiates intracellular target engagement
Sulfanylidene (S=)Modulates redox interactionsAffects enzyme inhibition and stability

Potential Chemical Transformations

The compound undergoes several transformations under specific conditions:

  • Oxidation : Conversion to sulfoxide or sulfone derivatives using oxidants like hydrogen peroxide.

  • Reduction : Reduction of the thiazolidinone ring to form thiazolidine derivatives.

  • Hydrolysis : Cleavage of the thiazolidinone ring under acidic/basic conditions, yielding thiols or thioacids .

Research Findings

  • Anticancer Activity : Thiazolidinone derivatives show cytotoxicity against breast cancer (MCF-7, MDA-MB-231) and leukemia (Jurkat) cell lines via apoptosis induction .

  • Structure-Activity Relationships (SAR) :

    • Substitution at the 2nd and 3rd positions enhances antiproliferative activity .

    • Piperidine derivatives exhibit selectivity toward glioblastoma cells .

  • Computational Modeling : HOMO-LUMO energy levels and dipole moments correlate with biological activity, guiding rational design .

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain thiazolidinones can inhibit the growth of Escherichia coli and Staphylococcus aureus with high efficacy, suggesting that this compound may also possess similar properties .

Anticancer Potential

Recent advancements highlight the potential of thiazolidinone derivatives as anticancer agents. In particular, compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported that specific thiazolidinone derivatives exhibit potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.

Enzyme Inhibition

Thiazolidinone derivatives are also recognized for their ability to inhibit specific enzymes involved in disease processes. Research has identified that certain analogues can act as inhibitors of tyrosine kinases and other critical enzymes implicated in cancer progression. For example, a study demonstrated that a related thiazolidinone compound exhibited potent inhibitory activity against multiple tyrosine kinases, which are crucial targets in cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory effects of thiazolidinones have garnered attention in recent studies. These compounds have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. The mechanisms may involve the suppression of pro-inflammatory cytokines and the modulation of immune responses .

Synthesis and Structural Variations

The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves various synthetic strategies that can influence its biological activity. Recent studies have explored different synthetic routes to optimize yield and potency, utilizing catalysts and alternative reaction conditions to enhance the efficiency of producing thiazolidinone derivatives .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)Reference
AntibacterialE. coli, S. aureus53.84% - 88.46%
AnticancerMCF-7, HepG20.24 - 0.54
Enzyme InhibitionTyrosine Kinases0.021
Anti-inflammatoryPro-inflammatory cytokinesNot specified

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and their distinctions:

Compound Name / ID Substituents (Position) Molecular Weight Key Features Biological Activity (Reported)
Target Compound 5-(3,4-dimethoxyphenyl); 3-(piperidinyl ethyl) ~463.5 g/mol Sulfanylidene group; piperidine-derived chain Not explicitly reported (in evidence)
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-thiazolidinone 5-(4-methoxyphenyl); 2-hydrazono; 3-(4-hydroxyphenyl) ~481.5 g/mol Hydrazono moiety; hydroxylphenyl group Antimicrobial, antitumor (hypothesized)
(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-thiazolidinone 5-(pyrazolyl); 3-(phenylethyl) ~519.6 g/mol Pyrazole-linked aryl group; phenylethyl chain Anticancer (inferred from similar class)

Binding Affinity and Docking Variability

  • highlights that minor structural changes (e.g., replacing piperidine with phenyl groups) alter docking affinities due to interactions with different enzyme residues. The target compound’s piperidinyl chain may enhance binding to proteases or kinases via hydrophobic pockets .
  • Murcko scaffold analysis () groups compounds with Tanimoto coefficients ≥0.3. The target compound’s unique piperidinyl-ethyl chain places it in a distinct chemotype cluster compared to phenyl- or pyrazolyl-substituted analogs.

Key Challenges and Insights

  • Synthetic complexity : The piperidinyl-ethyl chain requires precise regioselective steps, contrasting with ’s straightforward pyrazoline synthesis .

Biological Activity

The compound (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE belongs to a class of thiazolidin-4-one derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an anticancer agent and its mechanisms of action.

Structural Overview

The compound features a thiazolidin-4-one core, characterized by a sulfur atom and a carbonyl group that contribute to its reactivity and biological interactions. The presence of a piperidine moiety and a dimethoxyphenyl group enhances its pharmacological profile.

Anticancer Properties

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : Thiazolidin-4-one derivatives often act as enzyme inhibitors, targeting pathways involved in cancer progression. For instance, they may inhibit enzymes like COX-2 and LOX, which are implicated in tumor growth and inflammation .
  • Cytotoxicity : Studies have demonstrated that certain thiazolidinones exhibit cytotoxic effects on various cancer cell lines. The compound in focus has shown promise in inhibiting the growth of human cancer cells in vitro, with IC50 values indicating effective concentrations for therapeutic action .
  • Mechanisms of Action : The anticancer activity may involve the induction of apoptosis (programmed cell death), modulation of cell cycle progression, and inhibition of angiogenesis (formation of new blood vessels that supply tumors) .

Other Biological Activities

Beyond anticancer effects, thiazolidin-4-one derivatives have been reported to possess various other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
  • Anti-inflammatory Effects : The compound may also reduce inflammation through inhibition of inflammatory mediators, which is beneficial in conditions such as arthritis .

Case Study 1: Anticancer Activity in Cell Lines

A study evaluated the effects of various thiazolidinone derivatives on different cancer cell lines. The results indicated that compounds similar to the one discussed showed significant inhibition of cell viability in breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thiazolidinone compounds has revealed that modifications at specific positions can enhance biological activity. For example, the introduction of electron-donating groups like methoxy at the phenyl ring increased potency against certain cancer cell lines due to improved binding affinity to target proteins involved in cell proliferation .

Data Tables

Biological ActivityMechanismReferences
AnticancerEnzyme inhibition (e.g., COX-2) ,
CytotoxicityInduction of apoptosis ,
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies Z-configuration at the methylidene group (δ 7.2–7.8 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .
  • X-ray crystallography : SHELXL refines high-resolution data to confirm bond lengths (e.g., C=S at 1.65–1.68 Å) and dihedral angles, addressing discrepancies in tautomeric forms .

What methodologies are employed to analyze the compound’s potential as an enzyme inhibitor?

Q. Advanced

  • Kinetic assays : Measure IC₅₀ values against targets like COX-2 or α-glucosidase using fluorogenic substrates .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes, with validation via site-directed mutagenesis .
  • SAR studies : Modifying the 3,4-dimethoxyphenyl group to assess steric/electronic effects on inhibitory activity .

How do reaction conditions influence stereochemical outcomes during synthesis?

Q. Advanced

  • Solvent polarity : Polar aprotic solvents (DMF) stabilize intermediates, favoring the Z-isomer (ΔG‡ < 2 kcal/mol via DFT calculations) .
  • Temperature control : Lower temperatures (0–5°C) reduce epimerization risks during substitution steps .
  • Inert atmospheres : N₂ gas prevents oxidation of the sulfanylidene group during reflux .

What strategies address contradictions in reported biological activity data for thiazolidinone derivatives?

Q. Advanced

  • Reproducibility protocols : Standardize assay conditions (e.g., cell lines, passage numbers) to minimize variability .
  • Metabolite profiling : LC-MS identifies degradation products that may confound activity results .
  • Crystallographic validation : Correlate bioactivity with confirmed solid-state structures to rule out polymorphic effects .

How can computational tools optimize derivatives for enhanced pharmacokinetic properties?

Q. Advanced

  • ADMET prediction : SwissADME calculates logP (target: 2–4) and bioavailability scores to guide alkyl chain modifications .
  • QSAR models : Partial least squares regression links substituent descriptors (e.g., Hammett σ) to solubility/logD .
  • MD simulations : GROMACS assesses membrane permeability via bilayer penetration studies .

What in vitro assays evaluate the compound’s anticancer potential?

Q. Basic

  • MTT assay : IC₅₀ determination against MCF-7 (breast) or A549 (lung) cancer cells, with doxorubicin as a positive control .
  • Apoptosis markers : Flow cytometry detects Annexin V/PI staining post-treatment (48–72 hr exposure) .

How are oxidation and reduction reactions leveraged to modify the thiazolidinone core?

Q. Basic

  • Oxidation : H₂O₂ in acetic acid converts the sulfanylidene group to sulfone (confirmed by IR: 1150 cm⁻¹ S=O stretch) .
  • Reduction : NaBH₄ in THF reduces the exocyclic double bond, yielding saturated thiazolidine derivatives (monitored via UV-Vis loss of λₘₐₓ at 320 nm) .

What experimental designs mitigate challenges in crystallizing this compound?

Q. Advanced

  • Solvent screening : Use PEG-based precipitants for high-resolution crystals (e.g., 0.8 Å data with SHELXL refinement) .
  • Twinning analysis : TwinSolve in WinGX detects/models merohedral twinning in low-symmetry space groups .

How is the compound’s stability under physiological conditions assessed?

Q. Advanced

  • pH stability studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2), with HPLC monitoring degradation over 24 hr .
  • Plasma stability : Rat plasma incubation (37°C) quantifies hydrolysis via LC-MS/MS .

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